(-)-3,4,4a,5,6,10b-Hexahydro-9-methoxy-2H-naphtho[1,2-b][1,4]oxazin-3-one (-)-3,4,4a,5,6,10b-Hexahydro-9-methoxy-2H-naphtho[1,2-b][1,4]oxazin-3-one
Brand Name: Vulcanchem
CAS No.: 99833-90-6
VCID: VC0016087
InChI: InChI=1S/C13H15NO3/c1-16-9-4-2-8-3-5-11-13(10(8)6-9)17-7-12(15)14-11/h2,4,6,11,13H,3,5,7H2,1H3,(H,14,15)/t11-,13-/m1/s1
SMILES: COC1=CC2=C(CCC3C2OCC(=O)N3)C=C1
Molecular Formula: C13H15NO3
Molecular Weight: 233.26 g/mol

(-)-3,4,4a,5,6,10b-Hexahydro-9-methoxy-2H-naphtho[1,2-b][1,4]oxazin-3-one

CAS No.: 99833-90-6

Reference Standards

VCID: VC0016087

Molecular Formula: C13H15NO3

Molecular Weight: 233.26 g/mol

(-)-3,4,4a,5,6,10b-Hexahydro-9-methoxy-2H-naphtho[1,2-b][1,4]oxazin-3-one - 99833-90-6

CAS No. 99833-90-6
Product Name (-)-3,4,4a,5,6,10b-Hexahydro-9-methoxy-2H-naphtho[1,2-b][1,4]oxazin-3-one
Molecular Formula C13H15NO3
Molecular Weight 233.26 g/mol
IUPAC Name (4aR,10bR)-9-methoxy-4a,5,6,10b-tetrahydro-4H-benzo[h][1,4]benzoxazin-3-one
Standard InChI InChI=1S/C13H15NO3/c1-16-9-4-2-8-3-5-11-13(10(8)6-9)17-7-12(15)14-11/h2,4,6,11,13H,3,5,7H2,1H3,(H,14,15)/t11-,13-/m1/s1
Standard InChIKey HFZGKSHMCSNUQB-DGCLKSJQSA-N
Isomeric SMILES COC1=CC2=C(CC[C@@H]3[C@@H]2OCC(=O)N3)C=C1
SMILES COC1=CC2=C(CCC3C2OCC(=O)N3)C=C1
Canonical SMILES COC1=CC2=C(CCC3C2OCC(=O)N3)C=C1
PubChem Compound 13432827
Last Modified Nov 12 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator